molecular formula C13H8BrClN4S2 B12034854 4-(((5-BR-2-Thienyl)methylene)amino)-5-(2-CL-phenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478254-55-6

4-(((5-BR-2-Thienyl)methylene)amino)-5-(2-CL-phenyl)-4H-1,2,4-triazole-3-thiol

Katalognummer: B12034854
CAS-Nummer: 478254-55-6
Molekulargewicht: 399.7 g/mol
InChI-Schlüssel: OYCIQQYGHSFWCY-FRKPEAEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(((5-BR-2-Thienyl)methylene)amino)-5-(2-CL-phenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((5-BR-2-Thienyl)methylene)amino)-5-(2-CL-phenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(((5-BR-2-Thienyl)methylene)amino)-5-(2-CL-phenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions such as specific temperatures, pH, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while nucleophilic substitution of the bromine atom may produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(((5-BR-2-Thienyl)methylene)amino)-5-(2-CL-phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(((5-BR-2-Thienyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(((5-CH3-2-Thienyl)methylene)amino)-5-(2-CL-phenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(((5-BR-2-Thienyl)methylene)amino)-5-(2-CH3-phenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(((5-BR-2-Thienyl)methylene)amino)-5-(2-CL-phenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

478254-55-6

Molekularformel

C13H8BrClN4S2

Molekulargewicht

399.7 g/mol

IUPAC-Name

4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H8BrClN4S2/c14-11-6-5-8(21-11)7-16-19-12(17-18-13(19)20)9-3-1-2-4-10(9)15/h1-7H,(H,18,20)/b16-7+

InChI-Schlüssel

OYCIQQYGHSFWCY-FRKPEAEDSA-N

Isomerische SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br)Cl

Kanonische SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.